molecular formula C11H22N2O2 B6512842 N'-tert-butyl-N-(3-methylbutyl)ethanediamide CAS No. 676151-22-7

N'-tert-butyl-N-(3-methylbutyl)ethanediamide

Cat. No.: B6512842
CAS No.: 676151-22-7
M. Wt: 214.30 g/mol
InChI Key: XORIJDLBIZNBNV-UHFFFAOYSA-N
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Description

N’-tert-butyl-N-(3-methylbutyl)ethanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of a tert-butyl group and a 3-methylbutyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-tert-butyl-N-(3-methylbutyl)ethanediamide typically involves the reaction of tert-butylamine with 3-methylbutylamine in the presence of ethanediamide. The reaction is carried out under controlled conditions, often involving the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of N’-tert-butyl-N-(3-methylbutyl)ethanediamide may involve more efficient and scalable methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This approach allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

N’-tert-butyl-N-(3-methylbutyl)ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines .

Scientific Research Applications

N’-tert-butyl-N-(3-methylbutyl)ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-tert-butyl-N-(3-methylbutyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-tert-butyl-N-(3-methylbutyl)ethanediamide is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or interactions are required .

Properties

IUPAC Name

N'-tert-butyl-N-(3-methylbutyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8(2)6-7-12-9(14)10(15)13-11(3,4)5/h8H,6-7H2,1-5H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORIJDLBIZNBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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